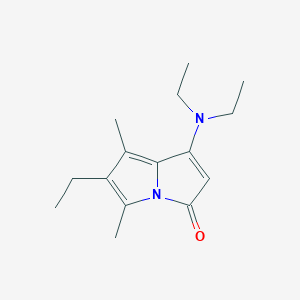
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its pyrrolizinone core, which is substituted with diethylamino, ethyl, and dimethyl groups
Métodos De Preparación
The synthesis of 1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one involves several steps, typically starting with the formation of the pyrrolizinone core. This can be achieved through a series of condensation reactions involving appropriate precursors. The diethylamino group is introduced via nucleophilic substitution, while the ethyl and dimethyl groups are added through alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Addition: The compound can participate in addition reactions, particularly with electrophiles, to form new compounds with extended functionalities.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrrolizinone derivatives with altered chemical and physical properties.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry: Its chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one involves its interaction with molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolizinone core provides a stable scaffold for these interactions. Pathways involved in its mechanism of action may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one can be compared with other similar compounds, such as:
1-(Diethylamino)-3-methyl-2-butanone: Similar in having a diethylamino group but differs in the core structure.
6-Ethyl-5,7-dimethyl-3h-pyrrolizin-3-one: Lacks the diethylamino group, affecting its chemical reactivity and applications.
1-(Diethylamino)-2-propanone: Another diethylamino-substituted compound with a simpler structure.
The uniqueness of this compound lies in its combination of functional groups and the pyrrolizinone core, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
957-57-3 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
1-(diethylamino)-6-ethyl-5,7-dimethylpyrrolizin-3-one |
InChI |
InChI=1S/C15H22N2O/c1-6-12-10(4)15-13(16(7-2)8-3)9-14(18)17(15)11(12)5/h9H,6-8H2,1-5H3 |
Clave InChI |
DMFQFLUGCCOYFU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2C(=O)C=C(C2=C1C)N(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



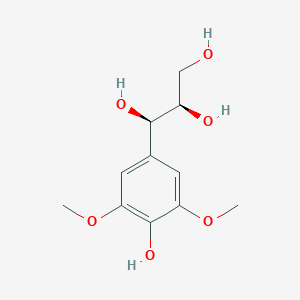
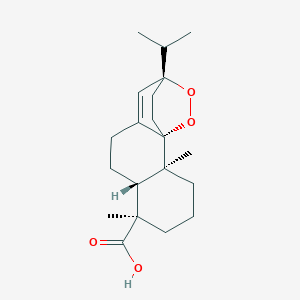
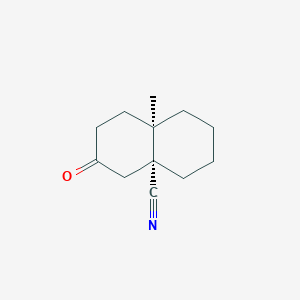
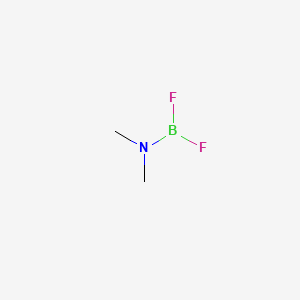
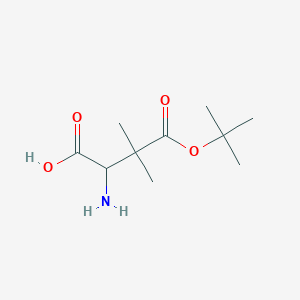
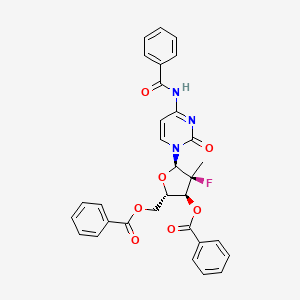
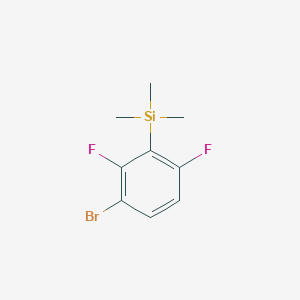
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)
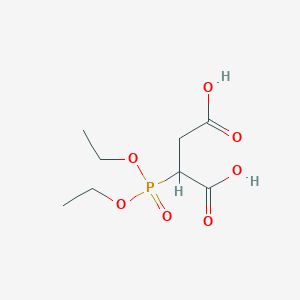
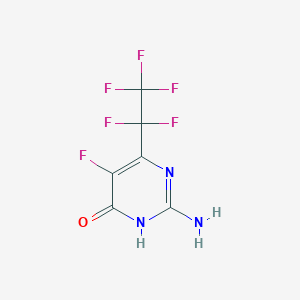
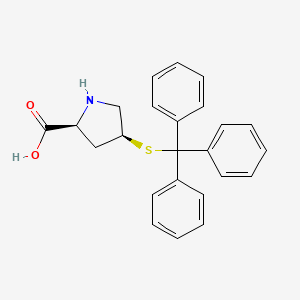
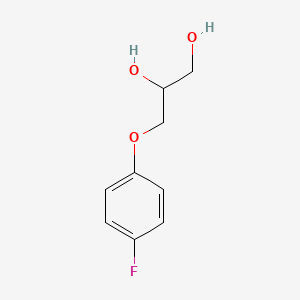
![[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)
